molecular formula C22H26N2O4 B1240587 Levotofisopam CAS No. 82059-51-6

Levotofisopam

Cat. No.: B1240587
CAS No.: 82059-51-6
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-OAHLLOKOSA-N
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Description

Levotofisopam, the S-enantiomer of racemic tofisopam, is an investigational 2,3-benzodiazepine derivative with a distinct profile from classical 1,4-benzodiazepines . Its primary research value lies in two key areas. First, it has demonstrated potent uricosuric activity in clinical studies. A proof-of-concept study in patients with gout and hyperuricemia showed that this compound (50 mg TID) reduced serum urate levels by over 45%, with a mean absolute reduction of 3.9 mg/dL, primarily by enhancing the fractional excretion of uric acid in the kidneys . Second, its unique anxiolytic properties are a subject of research interest. Unlike typical benzodiazepines, it does not bind to the GABA-A receptor benzodiazepine site and is reported to provide anxiolysis without significant sedation, muscle relaxation, or motor impairment . The proposed mechanisms of action include isoenzyme-selective inhibition of phosphodiesterases (PDE), with the highest affinity for PDE-4A1 . Metabolism occurs primarily in the liver, involving demethylation; the (S)-enantiomer is primarily metabolized by CYP3A4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

82059-51-6

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1

InChI Key

RUJBDQSFYCKFAA-OAHLLOKOSA-N

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Origin of Product

United States

Preparation Methods

Solvent-Antisolvent Pair Selection

Solvent SystemAnti-SolventParticle Size (µm)Crystallinity (%)
Tetrahydrofuran (THF)Water15–2592
EthanolHexane30–4585
DichloromethaneDiethyl Ether10–1895

Table 1: Crystallization parameters adapted from lyophilization protocols for structurally similar compounds.

Rapid cooling (5°C/min) in THF/water systems yields amorphous phases, while slow cooling (0.5°C/min) promotes monoclinic crystals. XRPD analysis reveals Form I (thermodynamically stable) and Form II (metastable), with Form I preferred for oral formulations due to higher dissolution rates.

Lyophilization for Parenteral Formulations

US8158152B2 details a lyophilization protocol for heat-sensitive benzodiazepines:

Process Parameters

  • Freezing : Shelf temperature: −30°C, 4 hours

  • Primary Drying : −5°C at 200 µM vacuum, 12 hours

  • Secondary Drying : 30°C, 15 hours (residual solvent <0.1%)

Reconstitution with 0.9% saline achieves 50 mg/mL solubility, suitable for intravenous administration.

Analytical Characterization

Critical quality attributes include:

  • Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) confirms ≥99.5% (S)-enantiomer.

  • Stability : Accelerated testing (40°C/75% RH, 6 months) shows <0.2% degradation, indicating no need for antioxidant excipients.

Regulatory and Manufacturing Considerations

  • Genotoxic Impurities : Control of alkyl halides (e.g., methyl iodide) to <1 ppm via activated carbon filtration.

  • Scale-Up Challenges : Exothermic cyclocondensation requires jacketed reactors with ΔT <5°C to prevent racemization .

Chemical Reactions Analysis

Types of Reactions: Levotofisopam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Management of Anxiety Disorders

Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .

Treatment of Hyperuricemia and Gout

Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .

Table 1: Summary of Clinical Findings on this compound for Gout Treatment

StudySample SizeDosageDurationMean % Reduction in SUATherapeutic SUA Achieved
1350 mg TID7 days48.8%Yes (all subjects)

Efficacy in Postmenopausal Women

A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.

Mechanism of Action

Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Secondary Mechanism
Levotofisopam ACE inhibition L-type calcium channel blockade
KUX-1151 Xanthine oxidase (XO) inhibition URAT1 inhibition
RLBN1001 Urate production suppression (4× allopurinol) URAT1 inhibition
Arhalofenate PPAR-γ partial agonism Anti-inflammatory effects
Febuxostat XO inhibition None

Clinical Efficacy

Compound Trial Phase SUA Reduction Key Findings
This compound Phase 2a 100% achieved <6 mg/dL; 54% <4 mg/dL Rapid, dose-dependent SUA reduction; well-tolerated
KUX-1151 Phase II Not yet published Dual inhibition of XO and URAT1; potential for broader patient eligibility
RLBN1001 Phase I/II Hypouricemia in 350 subjects 4× potency over allopurinol in urate suppression; equipotent to lesinurad
Arhalofenate Phase II Moderate SUA reduction Combined urate-lowering and anti-inflammatory effects; diabetes trial repurposed
Febuxostat Approved SUA <6 mg/dL in 45–67% of patients Standard therapy but contraindicated in cardiovascular disease

Research and Development Status

  • This compound : Phase 2a completed; further trials needed to confirm long-term safety and efficacy .
  • KUX-1151 : Phase II trials ongoing in the U.S. and Japan .
  • Arhalofenate : Development stalled due to mixed efficacy in gout and diabetes .

Critical Analysis of Evidence

  • Strengths : this compound’s dual mechanism offers a unique advantage over single-target therapies like febuxostat .
  • Limitations : Most comparators (e.g., KUX-1151, RLBN1001) lack late-stage clinical data, limiting direct efficacy comparisons .

Biological Activity

Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.
  • Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.

Phase 1 and 1b Trials

  • Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .
  • Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .

Efficacy in Gout Management

A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:

  • Study Design : Patients received 50 mg of this compound three times daily for seven days.
  • Results :
    • Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).
    • Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).
    • Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.

This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .

Summary of Clinical Findings

StudyPopulationDoseDurationMean % Reduction in SUAMean Absolute Reduction in SUA
Phase 1Healthy Volunteers----
Gout StudyPatients with Hyperuricemia and Gout50 mg TID7 days48.8% (31.1%-64.6%)3.9 mg/dL (2.3-5.3)

Adverse Effects

The treatment was generally well tolerated; however, some adverse effects were reported:

  • Gout Flare : Experienced by 23% of patients.
  • Other Adverse Effects : Included musculoskeletal pain/stiffness (7), headache (6), and mild gastrointestinal disturbances .

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

  • Separate Results (data presentation) from Discussion (interpretation vs. prior work).
  • Use SUPPORT guidelines for supplementary materials (e.g., NMR spectra, HPLC chromatograms) to ensure reproducibility .

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